Ristocetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

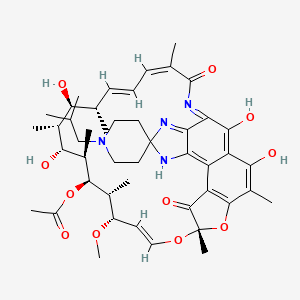

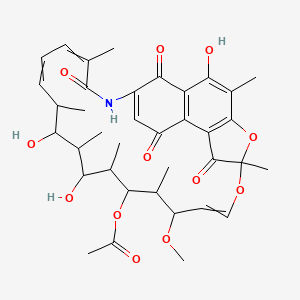

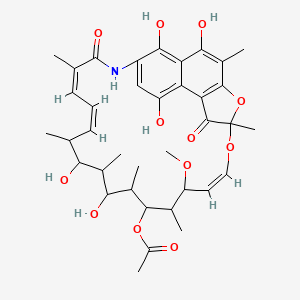

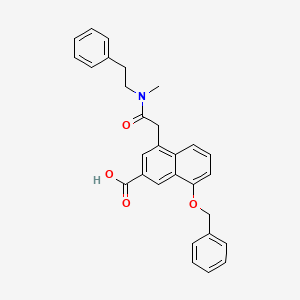

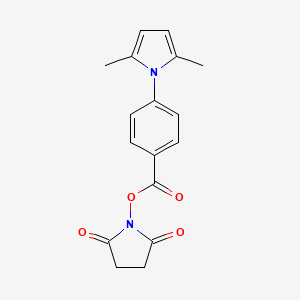

Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .

Synthesis Analysis

Ristocetin is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated ristocetin A (> 90%) and ristocetin B . They can be separated by paper strip electrophoresis and paper chromatography .Molecular Structure Analysis

Ristocetin A and B contain amino and phenolic groups . Ristocetin A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while ristocetin B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .Chemical Reactions Analysis

When ristocetin A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .Physical And Chemical Properties Analysis

Ristocetin compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .Applications De Recherche Scientifique

Test de l'agrégation plaquettaire

La ristocetine est utilisée dans les tests d'agrégation plaquettaire induite par la this compound (RIPA) . Ce test évalue la fonction plaquettaire et détaille les troubles de la dysfonction plaquettaire . Il s'agit d'un test in vitro pour déterminer la présence et l'intégrité du complexe glycoprotéique (GP) Ibα-V-IX plaquettaire et l'interaction du facteur de von Willebrand (VWF) .

Diagnostic de la maladie de von Willebrand

La this compound est utilisée dans le diagnostic de la maladie de von Willebrand (VWD) . La correction d'un tracé RIPA anormal après mélange de PRP avec du plasma normal et nouvelle stimulation avec de la this compound à 1,0 mg/mL suggère un défaut de fonction/quantité du VWF .

Discrimination du type 2B de la maladie de von Willebrand

Des études de mélange RIPA à des doses plus faibles de this compound (0,5 mg/mL) sont recommandées pour la discrimination du type 2B de la maladie de von Willebrand (VWD2B) de la VWD de type plaquettaire (PT) plus rare et pour le diagnostic phénotypique en laboratoire du VWD2B .

Synergie avec CXCL12 dans l'activation plaquettaire

Il a été constaté que la this compound avait un effet synergique avec CXCL12 dans l'activation plaquettaire humaine . La stimulation simultanée par la this compound et CXCL12 à des doses sous-seuil induit de manière synergique l'agrégation plaquettaire .

Enquête sur les mécanismes sous-jacents de l'activation plaquettaire

La this compound est utilisée dans la recherche pour étudier les mécanismes sous-jacents de l'activation plaquettaire . Par exemple, une combinaison de this compound et de CXCL12 à faibles doses a été utilisée pour étudier les rôles de Rho/Rho kinase et de Rac dans l'agrégation plaquettaire .

Étude de l'interaction entre VWF et GPIbα-V-IX

La this compound est utilisée dans l'étude de l'interaction entre VWF et GPIbα-V-IX . Cette interaction est au cœur du processus d'hémostase primaire .

Mécanisme D'action

Target of Action

Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between Ristocetin and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

Ristocetin acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When Ristocetin is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .

Biochemical Pathways

Ristocetin’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by Ristocetin, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .

Pharmacokinetics

It is known that ristocetin was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .

Result of Action

The primary result of Ristocetin’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, Ristocetin induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .

Action Environment

The action of Ristocetin is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for Ristocetin to exert its effects . Furthermore, the pH of the environment can affect the activity of Ristocetin, with a rapid loss of activity observed above a pH of 7.5 .

Orientations Futures

Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of ristocetin in platelet function and related disorders.

Analyse Biochimique

Biochemical Properties

Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between Ristocetin and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of Ristocetin is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .

Cellular Effects

Ristocetin has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, Ristocetin has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .

Molecular Mechanism

The molecular mechanism of Ristocetin’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When Ristocetin is added to normal blood, it causes agglutination .

Temporal Effects in Laboratory Settings

Ristocetin’s effects can change over time in laboratory settings. For instance, the Ristocetin-induced platelet aggregation (RIPA) test uses different concentrations of Ristocetin to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .

Transport and Distribution

Given its role in promoting the interaction of VWF with GpIb, it can be inferred that Ristocetin likely interacts with these proteins in the blood plasma .

Subcellular Localization

Given its role in promoting the interaction of VWF with GpIb, it is likely that Ristocetin acts in the extracellular space where it can interact with these proteins .

Propriétés

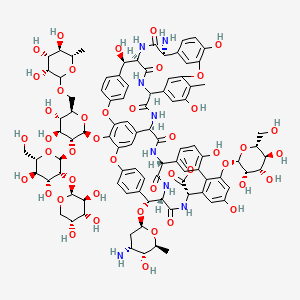

| { "Design of the Synthesis Pathway": "The synthesis of Ristocetin involves a series of steps that include the coupling of two key intermediates, which are then further modified to yield the final product. The synthesis pathway involves the use of protecting groups and several reaction steps to achieve the desired product.", "Starting Materials": [ "L-rhamnose", "L-tyrosine", "D-glucosamine", "N-acetyl-D-glucosamine", "L-lysine", "L-aspartic acid", "L-glutamic acid", "L-proline", "L-valine", "L-serine", "L-threonine", "L-cysteine", "L-leucine", "L-isoleucine", "L-phenylalanine", "L-tryptophan", "L-methionine", "L-histidine", "L-arginine", "L-alanine", "L-glycine", "L-ornithine", "L-tyrosine methyl ester", "N-tert-butoxycarbonyl-L-lysine", "N-tert-butoxycarbonyl-L-aspartic acid", "N-tert-butoxycarbonyl-L-glutamic acid", "N-tert-butoxycarbonyl-L-proline", "N-tert-butoxycarbonyl-L-valine", "N-tert-butoxycarbonyl-L-serine", "N-tert-butoxycarbonyl-L-threonine", "N-tert-butoxycarbonyl-L-cysteine", "N-tert-butoxycarbonyl-L-leucine", "N-tert-butoxycarbonyl-L-isoleucine", "N-tert-butoxycarbonyl-L-phenylalanine", "N-tert-butoxycarbonyl-L-tryptophan", "N-tert-butoxycarbonyl-L-methionine", "N-tert-butoxycarbonyl-L-histidine", "N-tert-butoxycarbonyl-L-arginine", "N-tert-butoxycarbonyl-L-alanine", "N-tert-butoxycarbonyl-L-glycine", "N-tert-butoxycarbonyl-L-ornithine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "DCC", "DMAP", "Pd/C", "Raney nickel", "NaBH4", "NaOH", "HCl", "H2SO4", "NaOAc", "AgNO3", "MeOH", "EtOH", "CHCl3", "EtOAc", "AcOH", "TFA", "MeCN", "NaH", "BuLi", "NaI", "CuI", "LiAlH4", "TMSOTf", "TBAF", "HBTU", "DIPEA", "TEA", "Boc2O", "Ac2O", "THF", "Et2O", "MeNO2", "NH4Cl", "Na2SO4", "MgSO4", "SiO2" ], "Reaction": [ "Protection of L-tyrosine with Boc2O", "Coupling of L-rhamnose with N-acetyl-D-glucosamine using DCC and DMAP", "Protection of L-lysine, L-aspartic acid, L-glutamic acid, L-proline, L-valine, L-serine, L-threonine, L-cysteine, L-leucine, L-isoleucine, L-phenylalanine, L-tryptophan, L-methionine, L-histidine, L-arginine, L-alanine, L-glycine, and L-ornithine with Boc2O", "Coupling of protected amino acids with the rhamnose-glucosamine intermediate using HBTU and DIPEA", "Removal of Boc protecting groups using HCl or TFA", "Reduction of the double bond in L-tyrosine methyl ester to form L-tyrosine using Pd/C and H2", "Reduction of the amide bond in the lysine intermediate to form the corresponding amine using Raney nickel and H2", "Reduction of the nitro group in the tryptophan intermediate to form the corresponding amine using NaBH4", "Conversion of the carboxylic acid in the aspartic and glutamic acid intermediates to the corresponding methyl esters using MeOH and HCl", "Conversion of the hydroxyl group in the serine and threonine intermediates to the corresponding tert-butyldimethylsilyl ethers using TMSOTf and TEA", "Conversion of the carboxylic acid in the proline intermediate to the corresponding methyl ester using MeOH and HCl", "Coupling of the lysine and aspartic acid intermediates using HBTU and DIPEA", "Coupling of the glutamic acid and proline intermediates using HBTU and DIPEA", "Coupling of the valine and serine intermediates using HBTU and DIPEA", "Coupling of the threonine and cysteine intermediates using HBTU and DIPEA", "Coupling of the leucine and isoleucine intermediates using HBTU and DIPEA", "Coupling of the phenylalanine and tryptophan intermediates using HBTU and DIPEA", "Coupling of the methionine and histidine intermediates using HBTU and DIPEA", "Coupling of the arginine and alanine intermediates using HBTU and DIPEA", "Coupling of the glycine and ornithine intermediates using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting groups using TBAF", "Removal of the methyl ester protecting groups using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding azide using NaN3", "Reduction of the azide in the lysine intermediate to the corresponding amine using CuI and NaBH4", "Coupling of the lysine intermediate with the rhamnose-glucosamine-intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the glutamic acid intermediate to the corresponding amide using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the tyrosine intermediate to the corresponding tert-butyldimethylsilyl ether using TMSOTf and TEA", "Coupling of the tyrosine intermediate with the rhamnose-glucosamine-lysine-glutamic acid intermediate using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting group using TBAF", "Conversion of the hydroxyl group in the serine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the proline intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the proline intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the threonine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine-proline intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the cysteine intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the cysteine intermediate with the rhamnose-glucosamine-lysine | |

Numéro CAS |

1404-55-3 |

Formule moléculaire |

C95H110N8O44 |

Poids moléculaire |

2067.9 g/mol |

Nom IUPAC |

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |

Clé InChI |

VUOPFFVAZTUEGW-CFURMEHTSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

Apparence |

Solid powder |

| 1404-55-3 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ristocetin Ristomycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)